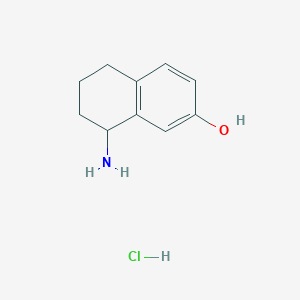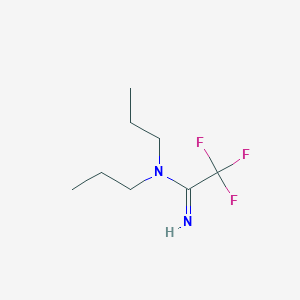
2,2,2-Trifluoro-N,N-dipropylacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N,N-dipropylacetimidamide is a chemical compound with the molecular formula C8H15F3N2. It is known for its unique properties due to the presence of trifluoromethyl and dipropyl groups. This compound is used in various scientific research applications and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N,N-dipropylacetimidamide typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with dipropylamine. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from affecting the reaction. The reaction mixture is usually cooled to low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N,N-dipropylacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of trifluoroacetimidamide oxides.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted trifluoroacetimidamides.
Scientific Research Applications
2,2,2-Trifluoro-N,N-dipropylacetimidamide is used in various scientific research fields:
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-N,N-dipropylacetimidamide exerts its effects involves the interaction of its trifluoromethyl group with molecular targets. This interaction can lead to the inhibition of specific enzymes or alteration of protein functions. The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N,N-dimethylacetamide: Similar in structure but with dimethyl groups instead of dipropyl.
2,2,2-Trifluoro-N,N-diethylacetamide: Contains diethyl groups instead of dipropyl.
2,2,2-Trifluoro-N,N-dibutylacetamide: Contains dibutyl groups instead of dipropyl.
Uniqueness
2,2,2-Trifluoro-N,N-dipropylacetimidamide is unique due to its specific combination of trifluoromethyl and dipropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly useful in applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H15F3N2 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
2,2,2-trifluoro-N,N-dipropylethanimidamide |
InChI |
InChI=1S/C8H15F3N2/c1-3-5-13(6-4-2)7(12)8(9,10)11/h12H,3-6H2,1-2H3 |
InChI Key |
CUURDSIAJZLHEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Boronic acid, [(S)-(acetylamino)phenylmethyl]-](/img/structure/B11902562.png)
![4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11902563.png)
![7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B11902569.png)
![(4R)-4-aminospiro[2.4]heptane-1,4-dicarboxylic Acid](/img/structure/B11902571.png)
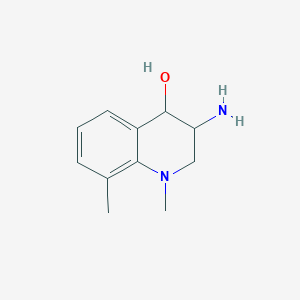
![3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11902578.png)

![2-Propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11902602.png)
![2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol](/img/structure/B11902626.png)
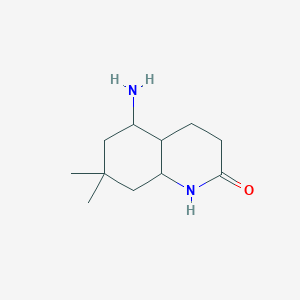
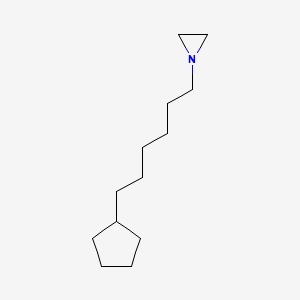
![5-Methyl-5H-pyrido[4,3-b]indol-3-amine](/img/structure/B11902637.png)
